Bienvenue dans la boutique en ligne BenchChem!

A-893

SMYD2 inhibition biochemical IC50 potency comparison

Choose A-893 for unambiguous SMYD2 target engagement studies. Its 2.8 nM IC50 ensures complete enzyme inhibition at sub-µM cellular concentrations, enabling clean p53K370me1 reduction (42% in A549 cells) without confounding total p53 artifacts (unlike AZ505). The publicly deposited co-crystal structure (PDB: 4YND) and >40-fold potency gain over AZ505 make it the trusted chemical probe for hit validation and assay development. Ideal for HTS campaigns, selectivity profiling, and structure-based design workflows.

Molecular Formula C29H38Cl2N4O4
Molecular Weight 577.5 g/mol
Cat. No. B15583754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-893
Molecular FormulaC29H38Cl2N4O4
Molecular Weight577.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H38Cl2N4O4/c30-23-10-9-20(17-24(23)31)11-13-32-14-12-28(38)35(21-5-2-1-3-6-21)16-15-33-18-26(36)22-7-4-8-25-29(22)39-19-27(37)34-25/h4,7-10,17,21,26,32-33,36H,1-3,5-6,11-16,18-19H2,(H,34,37)/t26-/m0/s1
InChIKeyWVRBXBROEPXZHF-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-893 SMYD2 Methyltransferase Inhibitor: Potency, Selectivity & Cellular Activity Profile


A-893 is a cell-active benzoxazinone inhibitor of the lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2), exhibiting an IC50 of 2.8 nM against the purified enzyme [1]. Its co-crystal structure with SMYD2 (PDB: 4YND) reveals the molecular basis for its enhanced potency, and treatment with A-893 in A549 lung carcinoma cells effectively suppresses methylation of the tumor suppressor p53 at lysine 370 (p53K370me1) [2]. As a chemical probe developed collaboratively by AbbVie and the Structural Genomics Consortium, A-893 addresses the longstanding lack of selective small-molecule tools for interrogating SMYD2 biology [3].

Why AZ505, LLY-507, or BAY-598 Cannot Substitute for A-893 in SMYD2 Target Engagement Studies


SMYD2 inhibitors exhibit widely divergent biochemical potencies, cellular target engagement profiles, and off-target effects that preclude simple interchangeability within the same experimental system. For instance, the earlier benzoxazinone analog AZ505 (IC50 = 120 nM) is over 40-fold less potent than A-893 at the enzyme level and paradoxically induces a >3-fold increase in total p53 protein levels in A549 cells—an effect entirely absent with A-893 treatment [1]. More recently developed inhibitors such as LLY-507 and BAY-598 achieve low nanomolar potency but lack the specific, well-characterized structural and functional comparator dataset that positions A-893 as the benchmark reference probe for SMYD2 inhibition studies [2]. Direct substitution therefore risks confounding cellular readouts with compound-specific artifacts unrelated to SMYD2 catalytic inhibition.

Quantitative Differentiation of A-893 Versus SMYD2 Inhibitor Comparators: A Procurement-Focused Evidence Assessment


Biochemical Potency Advantage of A-893 Over the Prototypical Benzoxazinone AZ505

A-893 demonstrates a >40-fold improvement in biochemical potency against SMYD2 compared to the earlier benzoxazinone lead compound AZ505 when evaluated under identical assay conditions. The SAR optimization campaign that produced A-893 successfully translated structural modifications into a substantial gain in inhibitory activity, establishing a new benchmark for SMYD2 catalytic inhibition in vitro [1].

SMYD2 inhibition biochemical IC50 potency comparison

Cellular p53K370 Methylation Suppression: A-893 Outperforms AZ505 in A549 Lung Carcinoma Cells

In A549 lung carcinoma cells expressing wild-type p53, treatment with 10 µM A-893 for 18 hours reduces p53K370me1 levels by 42% relative to vehicle control. Under identical conditions, AZ505 achieves only a 28% reduction in this methylation mark. Furthermore, AZ505 induces an unexpected >3-fold increase in total p53 protein levels, whereas A-893 has no effect on overall p53 abundance [1]. This divergent cellular behavior highlights that AZ505 engages pathways beyond direct SMYD2 inhibition, confounding interpretation of SMYD2-dependent phenotypes.

cellular target engagement p53 methylation A549 cells

Broad Methyltransferase Selectivity Profile: Minimal Off-Target Activity Across 31 Family Members

A-893 was profiled at 1 µM against a panel of 31 distinct methyltransferases to assess its selectivity. The compound inhibited fewer than 50% of the enzymes tested under these conditions, indicating a restricted off-target profile within this protein family [1]. While quantitative IC50 values for the comparator inhibitors against this exact panel are not publicly available in a single dataset, this selectivity assessment provides critical confidence for experiments where confounding inhibition of other methyltransferases would compromise interpretation.

selectivity profiling methyltransferase panel off-target assessment

Structural Biology Validation: Co-Crystal Structure Guides Rational Design and Binding Mode Understanding

A-893 was co-crystallized with SMYD2 (PDB ID: 4YND) at a resolution of 2.79 Å, providing atomic-level detail of its binding mode within the peptide substrate pocket. The structure reveals specific interactions that account for the compound's enhanced potency relative to earlier benzoxazinone analogs [1][2]. In contrast, while co-crystal structures exist for certain other SMYD2 inhibitors, the 4YND structure remains the foundational reference for benzoxazinone-class inhibitors and is widely used in computational chemistry and structure-based drug design efforts targeting SMYD2.

crystal structure binding mode structure-based design

Potency Benchmarking: A-893 IC50 Relative to Other SMYD2 Chemical Probes

A-893 ranks among the most potent SMYD2 inhibitors reported to date, with an IC50 of 2.8 nM. Cross-study comparison reveals that A-893 is approximately 10-fold more potent than BAY-598 (IC50 = 27 nM) [1] and roughly 5-fold more potent than LLY-507 (IC50 <15 nM) [2] in biochemical assays, though these values were obtained in different laboratories using varying assay formats. While the earlier benzoxazinone AZ505 exhibits an IC50 of 120 nM [3], direct comparison with A-893 is the only case where both compounds were evaluated side-by-side in the same experimental system, providing the highest confidence potency differential.

potency ranking SMYD2 probes cross-study comparison

Physicochemical and Handling Specifications for Reproducible Experimental Use

A-893 is supplied as a solid with a molecular weight of 577.54 g/mol (molecular formula C29H38Cl2N4O4) and purity ≥98% as determined by HPLC analysis . The compound is soluble in DMSO at a concentration of 10 mM, enabling preparation of concentrated stock solutions for dilution into aqueous assay buffers . For long-term storage, powder should be kept at -20°C; DMSO stocks are stable for 6 months at -80°C and 1 month at -20°C. These defined handling parameters ensure batch-to-batch consistency and facilitate reproducible experimental outcomes across independent laboratories.

compound handling solubility purity

Recommended Application Scenarios for A-893 Based on Quantified Differentiation Evidence


SMYD2 Target Validation in p53-Dependent Cancer Models

A-893 is optimally suited for experiments designed to validate SMYD2 as a therapeutic target in cancers where p53 function is intact. Its 42% reduction of p53K370me1 in A549 lung carcinoma cells—achieved without altering total p53 protein levels—provides a clean readout of SMYD2 catalytic inhibition [1]. This contrasts with AZ505, which elevates total p53 and therefore confounds interpretation of downstream p53-dependent phenotypes [1]. Researchers investigating SMYD2-mediated regulation of p53 transcriptional activity, apoptosis, or cell cycle arrest should prioritize A-893 to avoid compound-specific artifacts.

High-Throughput Screening and Assay Development Requiring Maximal Potency

With an IC50 of 2.8 nM against purified SMYD2, A-893 enables complete target engagement at sub-micromolar concentrations in cellular assays [1]. For high-throughput screening (HTS) campaigns, biochemical assay development, or dose-response studies where minimizing compound consumption and solvent exposure is critical, A-893's potency advantage over AZ505 (120 nM), BAY-598 (27 nM), and LLY-507 (<15 nM) reduces the amount of compound required per data point [1][2]. This is particularly valuable for laboratories conducting large-scale screens or for studies where compound availability is limited.

Structure-Guided Medicinal Chemistry and Computational Modeling

The co-crystal structure of A-893 bound to SMYD2 (PDB: 4YND) provides atomic-resolution detail of the benzoxazinone pharmacophore within the peptide substrate pocket [1][2]. This structural information is directly applicable to computational chemistry workflows, including molecular docking studies, structure-based virtual screening, and rational design of SMYD2 inhibitors with improved pharmacokinetic properties. Medicinal chemists seeking to understand the molecular determinants of SMYD2 inhibition or to design A-893 analogs can leverage this publicly deposited structure as a validated starting point.

Selectivity Profiling and Chemical Probe Standardization

A-893 demonstrates limited inhibition across a panel of 31 methyltransferases (<50% inhibition at 1 µM), establishing it as a selective chemical probe for SMYD2 [1]. For research groups conducting target deconvolution studies, mechanism-of-action investigations, or establishing standardized positive controls for SMYD2 assays, A-893 provides a well-characterized selectivity benchmark. Its inclusion as a reference compound in comparative inhibitor studies enables consistent interpretation of biological effects attributed to SMYD2 inhibition across different laboratories and experimental systems.

Quote Request

Request a Quote for A-893

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.